Octanoic-d15 acid

Beschreibung

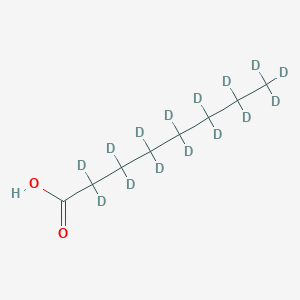

Octanoic-d15 acid (C$8$HD${15}$O$2$, molecular weight: 159.30) is a deuterated derivative of octanoic acid (caprylic acid), where 15 hydrogen atoms are replaced with deuterium isotopes . This substitution alters its physical properties, such as boiling point and density, and reduces its metabolic reactivity due to the kinetic isotope effect. This compound is primarily used as a stable isotope tracer in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and pharmacokinetic research to track fatty acid utilization without interference from endogenous hydrogen . Its non-deuterated counterpart, octanoic acid (C$8$H${16}$O$2$), is a medium-chain saturated fatty acid (MCFA) with applications in ketogenic diets, antimicrobial therapies, and industrial biosynthesis .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-PMELWRBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515035 | |

| Record name | (~2~H_15_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69974-55-6 | |

| Record name | (~2~H_15_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69974-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes: Octanoic Acid-d15 can be synthesized by replacing the hydrogen atoms in Octanoic Acid (C8H16O2) with deuterium (D).

Reaction Conditions: Deuterium exchange reactions are commonly used to prepare deuterated compounds.

Industrial Production: While specific industrial methods for Octanoic Acid-d15 production are not widely documented, it can be obtained through chemical synthesis or isotopic exchange reactions.

Analyse Chemischer Reaktionen

Neutralization Reactions

Octanoic-d15 acid reacts exothermically with bases to form deuterated carboxylate salts and water. For example:

This reaction is critical in industrial processes requiring pH adjustment or salt formation .

Key Data :

| Reactant | Product | Conditions |

|---|---|---|

| Strong bases (e.g., NaOH) | Deuterated octanoate salts | Room temperature, exothermic |

Reactions with Metals

Active metals (e.g., iron, aluminum) react with this compound to produce hydrogen gas and metal carboxylates:

This reaction can lead to corrosion of metal containers, particularly in humid environments .

Decomposition Pathways

Under extreme conditions (e.g., high heat), this compound decomposes into carbon oxides (CO, CO₂) and water. Prolonged exposure to oxidizing agents accelerates decomposition .

Decomposition Products :

Cyanide Salts

Reacts with cyanide salts to release toxic hydrogen cyanide (HCN):

This reaction poses significant safety risks in industrial settings .

Oxidizing Agents

Violent reactions occur with strong oxidizers (e.g., peroxides), releasing heat and potentially causing combustion .

Biochemical Reactions

In enzymatic studies, this compound serves as a substrate for Claisen condensations. For example, the ketosynthase NocG catalyzes its reaction with hexanoyl-ACP thioesters to form β-ketoacids:

This reaction is pivotal in the biosynthesis of nocuolin A, a cyanobacterial metabolite .

Kinetic Isotope Effects :

Deuterium substitution slows reaction rates in enzymatic systems due to increased bond strength (C-D vs. C-H) .

Incompatible Materials

| Material | Hazard |

|---|---|

| Strong oxidizers (e.g., HNO₃) | Fire/explosion risk |

| Diazocompounds | Releases flammable gases |

| Sulfides | Generates toxic H₂S |

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

- The exact mechanism of Octanoic Acid-d15’s effects depends on its specific application.

- It may interact with cellular membranes, enzymes, or metabolic pathways, affecting lipid metabolism and signaling.

Vergleich Mit ähnlichen Verbindungen

Hexanoic Acid (C6:0) and Decanoic Acid (C10:0)

Structural differences in chain length significantly influence biological activity. Octanoic acid (C8:0) exhibits distinct effects compared to shorter (hexanoic acid, C6:0) and longer (decanoic acid, C10:0) chain analogs:

Key Findings :

- Antimicrobial Action: Octanoic acid’s intermediate chain length optimizes membrane disruption in pathogens like S. aureus, whereas decanoic acid is less potent .

- Insect Toxicity: Chain length correlates with toxicity in Drosophila melanogaster, with C8:0 being the most toxic .

Comparison with Functional Analogues: Saturation and Branching

Oleic Acid (C18:1, Unsaturated)

Oleic acid, an unsaturated C18 fatty acid, contrasts with octanoic acid in metabolic regulation:

Key Findings :

- Octanoic acid activates mitochondrial β-oxidation pathways, while oleic acid promotes lipid storage via FAS upregulation .

4-Methyl Octanoic Acid (Branched Derivative)

Branched-chain derivatives like 4-methyl octanoic acid exhibit altered physicochemical properties:

Key Findings :

- Branching improves stability and shifts applications toward industrial uses (e.g., fragrances) rather than direct biological roles .

Deuterated vs. Non-Deuterated Octanoic Acid

Key Findings :

- Deuterium substitution slows metabolic degradation, making this compound ideal for tracing fatty acid pathways .

Comparison with Derivatives and Esters

Ethyl Octanoate

Esterification reduces toxicity and alters volatility:

| Property | Octanoic Acid | Ethyl Octanoate |

|---|---|---|

| Toxicity | High (LD$_{50}$ = 0.1%) | Lower toxicity |

| Volatility | Low | High (used in fragrances) |

Key Findings :

- Esters like ethyl octanoate are less bioactive but valuable in flavor and fragrance industries .

Biologische Aktivität

Octanoic-d15 acid, also known as octanoic acid-d15 or caprylic acid-d15, is a deuterated form of octanoic acid, a medium-chain saturated fatty acid. This compound has garnered attention for its various biological activities, particularly in the fields of microbiology and metabolic research. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data.

- Molecular Formula : CHDO

- Molecular Weight : 159.30 g/mol

- Density : 1.005 g/mL at 25ºC

- Boiling Point : 237ºC

- Melting Point : 16ºC

Antimicrobial Properties

Octanoic acid has demonstrated significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness against specific bacteria:

| Bacterial Strain | IC80 (μM) |

|---|---|

| Streptococcus mutans | <125 |

| Streptococcus gordonii | <125 |

| Fusobacterium nucleatum | 1,403 |

| Porphyromonas gingivalis | 2,294 |

These results indicate that octanoic acid is particularly effective against oral bacteria, which may have implications for dental health and the prevention of periodontal diseases .

Metabolic Implications

Research has shown that octanoic acid levels are elevated in patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a metabolic disorder characterized by an inability to metabolize medium-chain fatty acids effectively. This condition leads to hypoketotic hypoglycemia and medium-chain dicarboxylic aciduria . The presence of octanoic acid in plasma can serve as a biomarker for diagnosing this deficiency.

Case Studies

-

Case Study on MCAD Deficiency :

A study published in the New England Journal of Medicine highlighted the role of stable-isotope dilution measurement for diagnosing MCAD deficiency by analyzing urinary metabolites, including octanoic acid derivatives. This method allows for precise quantification and has improved diagnostic accuracy for metabolic disorders . -

Antioxidant Properties :

Octanoic acid is a precursor to alpha-lipoic acid (ALA), which has been studied for its antioxidant properties. ALA has shown potential benefits in managing diabetic neuropathy and improving nerve conduction velocity in clinical trials. The relationship between octanoic acid and ALA suggests that octanoic acid may contribute indirectly to these therapeutic effects .

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of octanoic acid and its derivatives. For instance:

- Absorption Studies : Research indicates that octanoic acid is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations achieved within 10 to 45 minutes after ingestion. This rapid absorption may enhance its efficacy as a therapeutic agent .

- Food Interaction : The bioavailability of octanoic acid can be influenced by food intake; it is recommended to take supplements containing octanoic acid at least 30 minutes before or two hours after meals to maximize absorption .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Octanoic-d15 acid in laboratory settings?

- Methodological Answer : The synthesis of this compound typically involves deuterium exchange or catalytic deuteration of octanoic acid precursors. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at all 15 positions, complemented by high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected m/z shift of +15). Purity assessment via gas chromatography (GC) or liquid chromatography (LC) is critical, with thresholds ≥98% for isotopic enrichment . Experimental protocols must document reaction conditions (e.g., solvent, catalyst, temperature) and purification steps (e.g., distillation, recrystallization) to ensure reproducibility .

Q. How is this compound utilized in foundational metabolic tracer studies?

- Methodological Answer : As a deuterium-labeled fatty acid, this compound is used to trace metabolic pathways such as β-oxidation or lipid biosynthesis. Researchers administer the compound to cell cultures or model organisms, followed by extraction and analysis of downstream metabolites (e.g., acyl-CoA derivatives, phospholipids) via LC-MS/MS. Key parameters include incubation time, dosage optimization (e.g., 50–200 µM in bacterial studies), and validation of isotopic retention using stable isotope-resolved metabolomics .

Advanced Research Questions

Q. How can researchers address discrepancies in isotopic incorporation data when using this compound in fatty acid elongation studies?

- Methodological Answer : Contradictions may arise from incomplete deuteration, isotopic dilution, or metabolic side pathways. To resolve this:

- Analytical Validation : Use tandem mass spectrometry (MS/MS) to differentiate intact incorporation (e.g., +15 m/z shifts in C14:0/C16:0 fatty acids) versus degradation products. For example, in Lactococcus lactis studies, mass spectra confirmed intact incorporation of Octanoic-d15 into C19 cyclopropane fatty acids, ruling out acetyl-CoA recycling .

- Controlled Replication : Compare results across biological replicates and control strains (e.g., ΔfabH mutants vs. wild-type) to isolate pathway-specific effects .

- Statistical Thresholds : Apply error margin analyses (e.g., ±5% isotopic purity) to distinguish signal noise from true metabolic activity .

Q. What experimental design considerations are essential for ensuring reproducibility in studies using this compound?

- Methodological Answer :

- Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry: report catalyst batches, deuterium sources (e.g., D2O, deuterated reagents), and storage conditions (e.g., inert atmosphere to prevent proton exchange) .

- Blind Trials : Use unlabeled octanoic acid as a negative control to benchmark background signals in MS or NMR datasets .

- Cross-Validation : Compare results with independent techniques (e.g., isotope ratio monitoring vs. radioactive tracing) to confirm data robustness .

Q. How can researchers integrate findings from this compound studies with existing literature on fatty acid metabolism?

- Methodological Answer :

- Literature Synthesis : Conduct systematic reviews using databases like PubMed or Web of Science, filtering for studies using deuterated fatty acids. For example, compare incorporation efficiency in E. coli vs. Lactococcus models to identify organism-specific metabolic bottlenecks .

- Data Harmonization : Normalize results to published benchmarks (e.g., % deuterium retention in phospholipids) and highlight deviations caused by experimental variables (e.g., pH, growth media) .

- Controversy Mapping : Address conflicting hypotheses (e.g., whether exogenous fatty acids bypass endogenous synthesis entirely) by contextualizing results with prior mechanistic models .

Data Analysis and Interpretation

Q. What advanced statistical methods are recommended for analyzing time-resolved isotopic labeling data with this compound?

- Methodological Answer :

- Kinetic Modeling : Use compartmental models (e.g., SAAM II software) to calculate turnover rates in lipid pools. Parameters include precursor-product relationships and isotopic dilution factors .

- Multivariate Analysis : Apply principal component analysis (PCA) to MS datasets to identify clusters of metabolites with similar labeling patterns, reducing dimensionality in complex metabolic networks .

Q. How should researchers handle variability in deuterium loss during long-term this compound exposure experiments?

- Methodological Answer :

- Error Mitigation : Pre-treat samples with deuterium oxide (D2O) buffers to minimize proton exchange during extraction .

- Calibration Curves : Generate standard curves using synthetic deuterated standards (e.g., C16:0-d31) to quantify isotopic drift over time .

Ethical and Reporting Standards

Q. What are the best practices for citing and archiving datasets from this compound studies?

- Methodological Answer :

- FAIR Principles : Ensure data are Findable (e.g., deposit raw MS files in repositories like MetaboLights), Accessible (open-access formats), Interoperable (annotated with ontology terms like ChEBI), and Reusable (detailed metadata on experimental conditions) .

- Supplemental Documentation : Follow Reviews in Analytical Chemistry guidelines: provide instrument calibration logs, raw chromatograms, and code for statistical analyses as supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.